molecular formula C6H8N2O2 B13110166 6-ethoxypyrimidin-4(1H)-one CAS No. 74460-13-2

6-ethoxypyrimidin-4(1H)-one

Cat. No.: B13110166
CAS No.: 74460-13-2
M. Wt: 140.14 g/mol
InChI Key: GACYUQTWMKASGC-UHFFFAOYSA-N
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Description

6-Ethoxypyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. The ethoxy group at the 6-position and the keto group at the 4-position of the pyrimidine ring make this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxypyrimidin-4(1H)-one typically involves the reaction of ethyl cyanoacetate with formamide under acidic conditions. The reaction proceeds through a cyclization process, forming the pyrimidine ring. The general reaction conditions include:

    Reagents: Ethyl cyanoacetate, formamide

    Catalysts: Acidic catalysts such as hydrochloric acid

    Temperature: Elevated temperatures (around 100-150°C)

    Solvent: Often carried out in a solvent like ethanol or water

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxypyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-ethoxypyrimidin-4-ol.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base

Major Products

    Oxidation: Pyrimidine N-oxides

    Reduction: 6-Ethoxypyrimidin-4-ol

    Substitution: Various substituted pyrimidines depending on the nucleophile used

Scientific Research Applications

6-Ethoxypyrimidin-4(1H)-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 6-ethoxypyrimidin-4(1H)-one varies depending on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The molecular targets and pathways involved include:

    Enzyme Inhibition: Binding to the active site of enzymes like kinases or proteases

    Signal Transduction: Interfering with cellular signaling pathways, leading to altered cellular responses

Comparison with Similar Compounds

6-Ethoxypyrimidin-4(1H)-one can be compared with other pyrimidine derivatives, such as:

    6-Methoxypyrimidin-4(1H)-one: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and properties.

    4-Hydroxypyrimidine: Lacks the ethoxy group, making it less hydrophobic and altering its biological activity.

    2,4-Dioxo-6-ethoxypyrimidine: Contains an additional keto group, which significantly changes its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-ethoxy-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-10-6-3-5(9)7-4-8-6/h3-4H,2H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACYUQTWMKASGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663920
Record name 6-Ethoxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74460-13-2
Record name 6-Ethoxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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